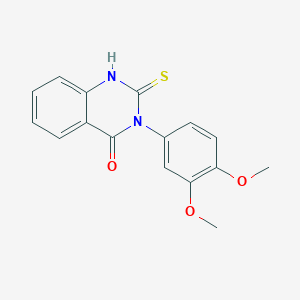

3-(3,4-Dimethoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-20-13-8-7-10(9-14(13)21-2)18-15(19)11-5-3-4-6-12(11)17-16(18)22/h3-9H,1-2H3,(H,17,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBFPCPIEZZZEFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method starts with the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as sulfur, to introduce the sulfanyl group and form the quinazolinone core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone ring can be reduced under specific conditions to form dihydroquinazolinone derivatives.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinone derivatives, and various substituted quinazolinones.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antibacterial, and antifungal properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound donates electrons via methoxy groups, enhancing resonance stabilization compared to chloro-substituted analogues (e.g., ). This may improve binding to electron-deficient biological targets.

- Solubility and Lipophilicity : The dimethoxy groups increase water solubility relative to halogenated derivatives (e.g., ), while morpholine-containing analogues () balance lipophilicity for membrane permeability.

Pharmacological and Physicochemical Properties

- Melting Points : Chloro-substituted derivatives (e.g., ) exhibit higher melting points (~228–230°C for related compounds ) due to stronger intermolecular forces, whereas dimethoxy groups may lower melting points by disrupting crystal packing .

- Synthetic Routes: Suzuki-Miyaura coupling is common for aryl-substituted quinazolinones (e.g., ), but the target compound likely requires tailored boronic acid precursors for the dimethoxyphenyl group.

Biological Activity

3-(3,4-Dimethoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest due to its potential biological activities. This compound belongs to the quinazolinone family, which has been extensively studied for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₄N₂O₃S

- Molecular Weight : 314.36 g/mol

- CAS Number : 422274-46-2

The compound features a quinazolinone core substituted with a dimethoxyphenyl group and a sulfanyl group, which may significantly influence its biological properties.

Antibacterial Activity

Research indicates that derivatives of quinazolinones exhibit selective antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to bind to penicillin-binding proteins (PBPs), enhancing its efficacy against resistant bacterial strains.

A study reported that certain modifications in the quinazolinone structure can lead to improved activity against MRSA. For instance, compounds with electron-withdrawing groups exhibited lower minimum inhibitory concentrations (MICs), indicating higher potency .

Anticancer Potential

Quinazolinone derivatives are also explored for their anticancer activities. The presence of the dimethoxy group may enhance the compound's ability to inhibit cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may share similar properties.

The proposed mechanisms include:

- Inhibition of Enzymatic Activity : Quinazolinones can inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, these compounds may activate apoptotic pathways through caspase activation.

Structure-Activity Relationship (SAR)

The SAR analysis shows that modifications on the phenyl ring and the quinazolinone core significantly affect biological activity. For example:

| Modification Type | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased antibacterial potency |

| Alkyl substitutions | Varied anticancer activity |

Study 1: Antibacterial Efficacy Against MRSA

A study conducted on various quinazolinone derivatives demonstrated that compounds with specific substitutions exhibited MIC values as low as 0.06 µg/mL against MRSA, showcasing significant antibacterial potential .

Study 2: Anticancer Activity in Cell Lines

In another investigation, derivatives were tested on breast cancer cell lines. Results indicated that certain analogs reduced cell viability by over 70% at concentrations below 20 µM, highlighting their potential as therapeutic agents in oncology .

Study 3: In Vivo Studies

Preclinical studies involving animal models have shown promising results where these compounds were able to reduce tumor size significantly when administered in combination with standard chemotherapy agents .

Q & A

Q. What are the optimized synthetic protocols for 3-(3,4-Dimethoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one?

The synthesis typically involves multi-step reactions starting with anthranilic acid derivatives and phenyl isothiocyanate. Key steps include:

- Reaction conditions : Reflux in ethanol or methanol for 4–6 hours, with triethylamine as a catalyst .

- Purification : Recrystallization from DMF/water mixtures or column chromatography to achieve >95% purity.

- Yield optimization : Adjusting molar ratios (e.g., 1:1.2 for anthranilic acid to isothiocyanate) and temperature control (70–80°C) improves yields to ~75% .

Table 1 : Comparison of Synthetic Conditions

| Step | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclization | Ethanol | Et₃N | 80 | 70 | 92 |

| Thiolation | Methanol | None | 70 | 68 | 89 |

Q. How is the molecular structure of this compound confirmed?

Structural characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .

- IR spectroscopy : Peaks at ~2550 cm⁻¹ (S–H stretch) and ~1680 cm⁻¹ (C=O stretch) .

- X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.78 Å) and dihedral angles, validated using SHELXL .

Q. What role do methoxy groups play in solubility and bioactivity?

Methoxy substituents enhance solubility in polar solvents (e.g., DMSO, ethanol) due to increased polarity. They also modulate electronic effects, influencing interactions with biological targets (e.g., antimicrobial activity via hydrogen bonding) .

Advanced Research Questions

Q. How can computational tools like SHELX improve structural refinement?

SHELX programs (e.g., SHELXL) enable high-precision refinement of X-ray data. Key steps include:

Q. How to resolve contradictions in reported biological activities?

Discrepancies in antimicrobial efficacy (e.g., varying MIC values) may arise from:

- Assay conditions : Adjusting pH (6.5–7.5) or incubation time (18–24 hrs) .

- Strain variability : Testing against standardized strains (e.g., S. aureus ATCC 25923).

- Dose-response curves : IC₅₀ calculations using nonlinear regression models .

Q. What methodologies are used to study structure-activity relationships (SAR)?

SAR analysis involves:

- Substituent variation : Synthesizing analogs with halogens or alkyl groups at the 3-position .

- Biological testing : Comparing IC₅₀ values in enzyme inhibition assays (e.g., COX-2).

- Computational docking : AutoDock Vina to predict binding affinities to target proteins .

Table 2 : SAR of Selected Analogs

| Substituent (Position) | Bioactivity (IC₅₀, μM) | Target Protein |

|---|---|---|

| 3-OCH₃ | 12.4 ± 1.2 | COX-2 |

| 3-Cl | 8.9 ± 0.8 | EGFR |

Q. How to address spectral data inconsistencies during structural analysis?

Contradictions in NMR/IR data can be resolved by:

- Deuterated solvents : Using DMSO-d₆ to prevent solvent interference .

- 2D NMR : HSQC and HMBC to assign overlapping signals .

- Crystallographic validation : Cross-referencing with X-ray structures .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.